N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic organic compound that features a furan ring, a methoxyphenyl group, and an oxane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable reducing agent to form furan-2-ylmethanol.
Coupling with 2-methoxyphenyl oxane-4-carboxylic acid: The furan-2-ylmethanol is then coupled with 2-methoxyphenyl oxane-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and methoxyphenyl group can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-4-(2-hydroxyphenyl)oxane-4-carboxamide
- N-[(furan-2-yl)methyl]-4-(2-chlorophenyl)oxane-4-carboxamide
- N-[(furan-2-yl)methyl]-4-(2-nitrophenyl)oxane-4-carboxamide
Uniqueness
N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methoxyphenyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-7-3-2-6-15(16)18(8-11-22-12-9-18)17(20)19-13-14-5-4-10-23-14/h2-7,10H,8-9,11-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHKRYYZGRSROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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